H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH
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Overview
Description
The compound H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH is a synthetic peptide composed of glycine, valine, tyrosine, proline, histidine, and lysine. Peptides like this one are often used in various scientific research applications due to their unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH depends on its specific interactions with biological targets. It may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary based on the peptide’s structure and modifications.
Comparison with Similar Compounds
Similar Compounds
H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: shares similarities with other synthetic peptides like H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH .
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
The uniqueness of This compound lies in its specific sequence and potential biological activities. Its combination of amino acids can confer unique properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C33H49N9O8 |
---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
6-amino-2-[[2-[[1-[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50) |
InChI Key |
RTKCCHKIDOPIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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